molecular formula C16H14ClFN6O3 B11483178 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483178
M. Wt: 392.77 g/mol
InChI Key: KFHIIEWOIWCZTC-UHFFFAOYSA-N
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Description

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE is a complex organic compound that features a combination of pyrazole, oxadiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Oxadiazole Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, such as a formamidoethyl group.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by binding to receptors and preventing the activation of downstream effectors.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-[2-({3-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE: Similar structure but with a methyl group instead of a chlorine atom on the pyrazole ring.

Uniqueness

The presence of the fluorine atom in N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-3-FLUOROBENZAMIDE imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H14ClFN6O3

Molecular Weight

392.77 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[(3-fluorobenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14ClFN6O3/c17-11-7-21-24(8-11)9-13-22-16(27-23-13)15(26)20-5-4-19-14(25)10-2-1-3-12(18)6-10/h1-3,6-8H,4-5,9H2,(H,19,25)(H,20,26)

InChI Key

KFHIIEWOIWCZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

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